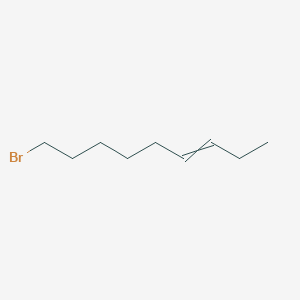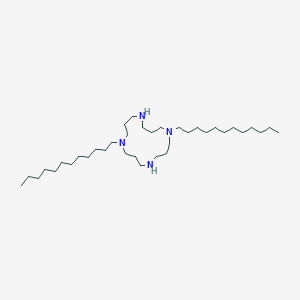
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic compound that belongs to the class of tetraazacycloalkanes. This compound is characterized by its large ring structure containing four nitrogen atoms and two long dodecyl chains. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear tetraamines with dodecyl halides. One common method includes the reaction of 1,5,9,13-tetraazacyclohexadecane with dodecyl bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of new tetraazacyclohexadecane derivatives with different alkyl or aryl groups.
科学的研究の応用
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
類似化合物との比較
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Similar structure but without the dodecyl chains.
1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane: Methyl groups instead of dodecyl chains, affecting its solubility and reactivity.
Uniqueness
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is unique due to its long dodecyl chains, which impart hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications involving biological systems and materials science.
特性
CAS番号 |
110076-38-5 |
|---|---|
分子式 |
C36H76N4 |
分子量 |
565.0 g/mol |
IUPAC名 |
1,9-didodecyl-1,5,9,13-tetrazacyclohexadecane |
InChI |
InChI=1S/C36H76N4/c1-3-5-7-9-11-13-15-17-19-21-31-39-33-23-27-37-29-25-35-40(36-26-30-38-28-24-34-39)32-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
InChIキー |
BLSBVIKCCCWCGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1CCCNCCCN(CCCNCCC1)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


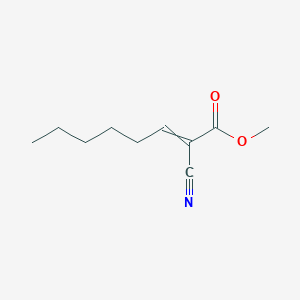

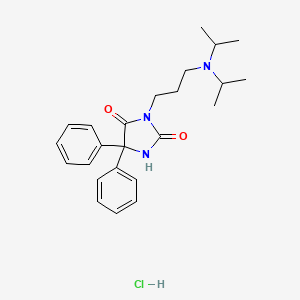
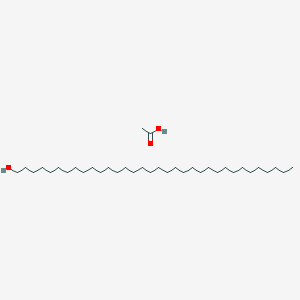
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

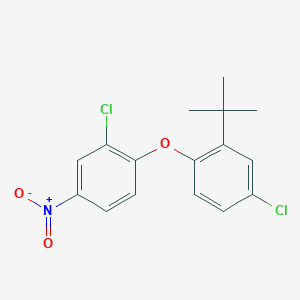
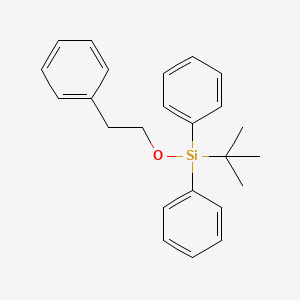
methyl}benzamide](/img/structure/B14324963.png)



![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
